molecular formula C15H11ClO3 B7962481 Methyl 2-chloro-4-(4-formylphenyl)benzoate

Methyl 2-chloro-4-(4-formylphenyl)benzoate

Cat. No.: B7962481
M. Wt: 274.70 g/mol
InChI Key: DIAOXNDRWOXORR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(4-formylphenyl)benzoate is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoic acid and contains both a chloro and a formyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-(4-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-(4-formylphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(4-formylphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 2-chloro-4-(4-carboxyphenyl)benzoic acid.

    Reduction: Methyl 2-chloro-4-(4-hydroxymethylphenyl)benzoate.

    Substitution: Methyl 2-amino-4-(4-formylphenyl)benzoate.

Scientific Research Applications

Methyl 2-chloro-4-(4-formylphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive formyl group.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-(4-formylphenyl)benzoate is largely dependent on its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with various biological targets.

Comparison with Similar Compounds

Methyl 2-chloro-4-(4-formylphenyl)benzoate can be compared with other similar compounds, such as:

    Methyl 2-chloro-4-(2-formylphenyl)benzoate: Similar structure but with the formyl group in a different position, leading to different reactivity and applications.

    Methyl 2-fluoro-4-(4-formylphenyl)benzoate: Contains a fluoro group instead of a chloro group, which can affect its chemical properties and biological activity.

    Methyl 2-chloro-4-(4-hydroxymethylphenyl)benzoate:

Properties

IUPAC Name

methyl 2-chloro-4-(4-formylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-19-15(18)13-7-6-12(8-14(13)16)11-4-2-10(9-17)3-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAOXNDRWOXORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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